molecular formula C16H10F3N3S B2572582 2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile CAS No. 905784-83-0

2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

Cat. No. B2572582
CAS RN: 905784-83-0
M. Wt: 333.33
InChI Key: FPZSJKFCHIHUDF-UHFFFAOYSA-N
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Description

The compound “2-((4-Cyanobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile” is a complex organic molecule. It contains a cyanobenzyl group, a thioether linkage, a methyl group, and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The cyanobenzyl and trifluoromethyl groups are both electron-withdrawing, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the cyanobenzyl group could undergo nucleophilic substitution reactions, while the trifluoromethyl group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Reactivity

  • Primitive Earth Synthesis of Nicotinic Acid Derivatives : Research demonstrates that nicotinonitrile derivatives can be synthesized under primitive Earth conditions, suggesting their potential role in prebiotic chemistry and the origins of life (Friedmann, Miller, & Sanchez, 1971). This highlights the significance of nicotinonitrile compounds in understanding early biochemical processes.

  • Photoinduced Intramolecular Charge Transfer : The photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, which share structural similarities with the subject compound, shows that substituents significantly affect their electronic properties, potentially impacting their application in photochemistry and molecular electronics (Yang et al., 2004).

  • Palladium-Catalyzed Cross-Coupling : A study on the synthesis of antifolate piritrexim via palladium-catalyzed cross-coupling reactions underscores the versatility of palladium in forming complex organic structures, offering a pathway for synthesizing related nicotinonitrile derivatives (Chan & Rosowsky, 2005).

Chemical Interactions and Properties

  • Mechanism of Toxicity of Injected CS Gas : While focusing on benzylidene malononitriles, this research provides insights into the reactivity and potential physiological interactions of structurally related nitriles, aiding in the understanding of their chemical behavior and biological implications (Jones & Israel, 1970).

  • Design and Synthesis of Copper(I) Clusters : The synthesis of trinuclear copper(I) clusters with triazenide ligands offers a glimpse into the coordination chemistry of nitrile derivatives, which may inform the design of metal-organic frameworks or catalysts using similar compounds (Lei et al., 2010).

Application in Material Science

  • New Energetic Materials Derived from Common Explosives : While the focus is on explosives, the methodologies and reactive intermediates discussed could be relevant to the synthesis and application of high-energy nicotinonitrile derivatives in material science, albeit with careful consideration of their stability and safety (Szala & Sałaciński, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a volatile compound, it could pose inhalation risks. Additionally, the cyanobenzyl group could potentially be toxic .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug candidate, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N3S/c1-10-6-14(16(17,18)19)13(8-21)15(22-10)23-9-12-4-2-11(7-20)3-5-12/h2-6H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZSJKFCHIHUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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